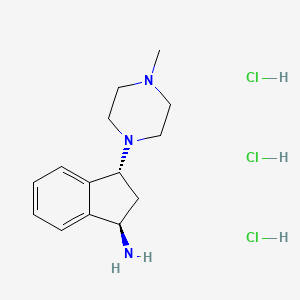

N,N-diethyl-4-iodobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

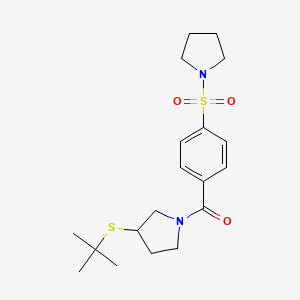

The synthesis of N,N-diethyl-4-iodobenzenesulfonamide involves the reaction of 4-iodobenzenesulfonyl chloride (or its precursor) with diethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound. Detailed synthetic procedures and optimization conditions can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its properties and reactivity. The compound’s planar aromatic ring, iodine substituent, and sulfonamide group contribute to its overall stability and behavior. Computational studies and X-ray crystallography have provided insights into its three-dimensional arrangement .

科学的研究の応用

Synthesis and Structural Studies

N,N-diethyl-4-iodobenzenesulfonamide and its derivatives have been extensively studied for their applications in chemical synthesis and structural analysis. For instance, the compound has been used in the synthesis of platinum(II) dithiocarbimato complexes, which are characterized by X-ray crystallography and spectroscopic methods (Amim et al., 2008). Similarly, it plays a role in the copper-catalyzed cross-coupling with nitrogen nucleophiles, demonstrating its utility in creating diverse chemical structures (Yong et al., 2020).

Polymerization and Material Science

The application of this compound extends to polymer science, where it is used in anionic block copolymerization of various styrene derivatives (Ishizone et al., 1993). This demonstrates its relevance in material science and engineering.

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their potential in drug development. For example, a study on the synthesis of methylbenzenesulfonamide CCR5 antagonists highlights its application in HIV-1 infection prevention (Cheng De-ju, 2015).

Biochemical Studies

This compound and related compounds have been used in biochemical studies, including research on bacterial biofilm inhibition and cytotoxicity (Abbasi et al., 2020). This reflects its significance in understanding and combating bacterial infections.

Catalysis and Green Chemistry

The compound has also found use in catalysis, such as in the copper(I)-catalyzed amination of benzenesulfonamide, offering a mild and efficient method for chemical synthesis (Bahlaouan et al., 2011). This aligns with the principles of green chemistry by promoting more sustainable chemical processes.

将来の方向性

特性

IUPAC Name |

N,N-diethyl-4-iodobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14INO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREIJFFBIONQLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid](/img/structure/B2994553.png)

![2-hydroxy-N-(4-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2994555.png)

![8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994558.png)

![Phenyl 2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylethanesulfonate](/img/structure/B2994563.png)

![6-Bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2994565.png)

![1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2994568.png)

![(E)-6-(tert-butyl)-8-((2-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2994571.png)

![(2-Chloropyridin-3-yl)-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2994572.png)